

Lys-Pro-AMC diTFA Powder: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lys-Pro-AMC diTFA*

Cat. No.: *B10861759*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the basic properties, handling, and experimental applications of **Lys-Pro-AMC diTFA** (L-Lysyl-L-proline 7-amido-4-methylcoumarin di-trifluoroacetate) powder. This fluorogenic substrate is a valuable tool for studying the activity of specific proteases, particularly dipeptidyl peptidase II (DPP II) and dipeptidyl peptidase IV (DPP IV), also known as CD26.

Core Properties of Lys-Pro-AMC diTFA

Lys-Pro-AMC diTFA is a synthetic dipeptide linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the proline residue and AMC, the highly fluorescent AMC is released, providing a sensitive measure of enzyme activity.

Physicochemical and Handling Data

The following table summarizes the key physical, chemical, and handling properties of **Lys-Pro-AMC diTFA** powder.

Property	Value
Molecular Formula	C ₂₅ H ₃₀ F ₆ N ₄ O ₈
Molecular Weight	628.52 g/mol
Appearance	White to off-white solid powder
Solubility	Soluble in Water (100 mg/mL, requires sonication) and DMSO (100 mg/mL, requires sonication).[1] Use freshly opened DMSO as it is hygroscopic.
Purity	Typically >95%
Shipping Conditions	Shipped at room temperature in the continental US; conditions may vary for other locations.[1][2]
Storage (Powder)	Store at -20°C for up to 1 year or -80°C for up to 2 years. Keep sealed and protected from moisture and light.[1][2]
Storage (In Solvent)	Store at -20°C for up to 1 month or -80°C for up to 6 months.[1][2] Aliquot to avoid repeated freeze-thaw cycles.

Spectral and Enzymatic Properties

The enzymatic cleavage of Lys-Pro-AMC releases free AMC, which has distinct fluorescence characteristics. This substrate is primarily recognized by dipeptidyl peptidases that cleave dipeptides from the N-terminus of polypeptides, particularly those with a proline at the penultimate position.

Property	Value
Enzyme Substrate For	Dipeptidyl Peptidase II (DPP II / DPP7), Dipeptidyl Peptidase IV (DPP IV / CD26)[3]
Fluorescent Reporter	7-Amino-4-methylcoumarin (AMC)
Excitation Wavelength (λ_{ex})	350-380 nm
Emission Wavelength (λ_{em})	440-465 nm
Enzymatic Reaction Principle	Lys-Pro-AMC (non-fluorescent) + Enzyme → Lys-Pro + AMC (fluorescent)

Quantitative Enzymatic Data

The efficiency of enzymatic cleavage of Lys-Pro-AMC can be quantified using Michaelis-Menten kinetics. While specific kinetic data for the fluorogenic Lys-Pro-AMC is not readily available in all cases, data from closely related substrates provides valuable insights into enzyme-substrate interactions.

Table 2.1: Kinetic Parameters for Dipeptidyl Peptidase II (DPP II) with a Lys-Pro Substrate

Note: The following data was obtained using the chromogenic substrate Lys-Pro-pNA (p-nitroanilide). This provides a strong indication of the enzyme's affinity for the Lys-Pro sequence.

Substrate	Enzyme Source	K_m (μM)	k_{cat} (s^{-1})	k_{cat}/K_m ($\text{s}^{-1} \cdot \text{M}^{-1}$)	Optimal pH
Lys-Pro-pNA	Human	150	620	4.1×10^6	5.5
	Seminal				
	Plasma				

Table 2.2: Kinetic Parameters for Dipeptidyl Peptidase IV (DPP IV) with a Proline-Containing Substrate

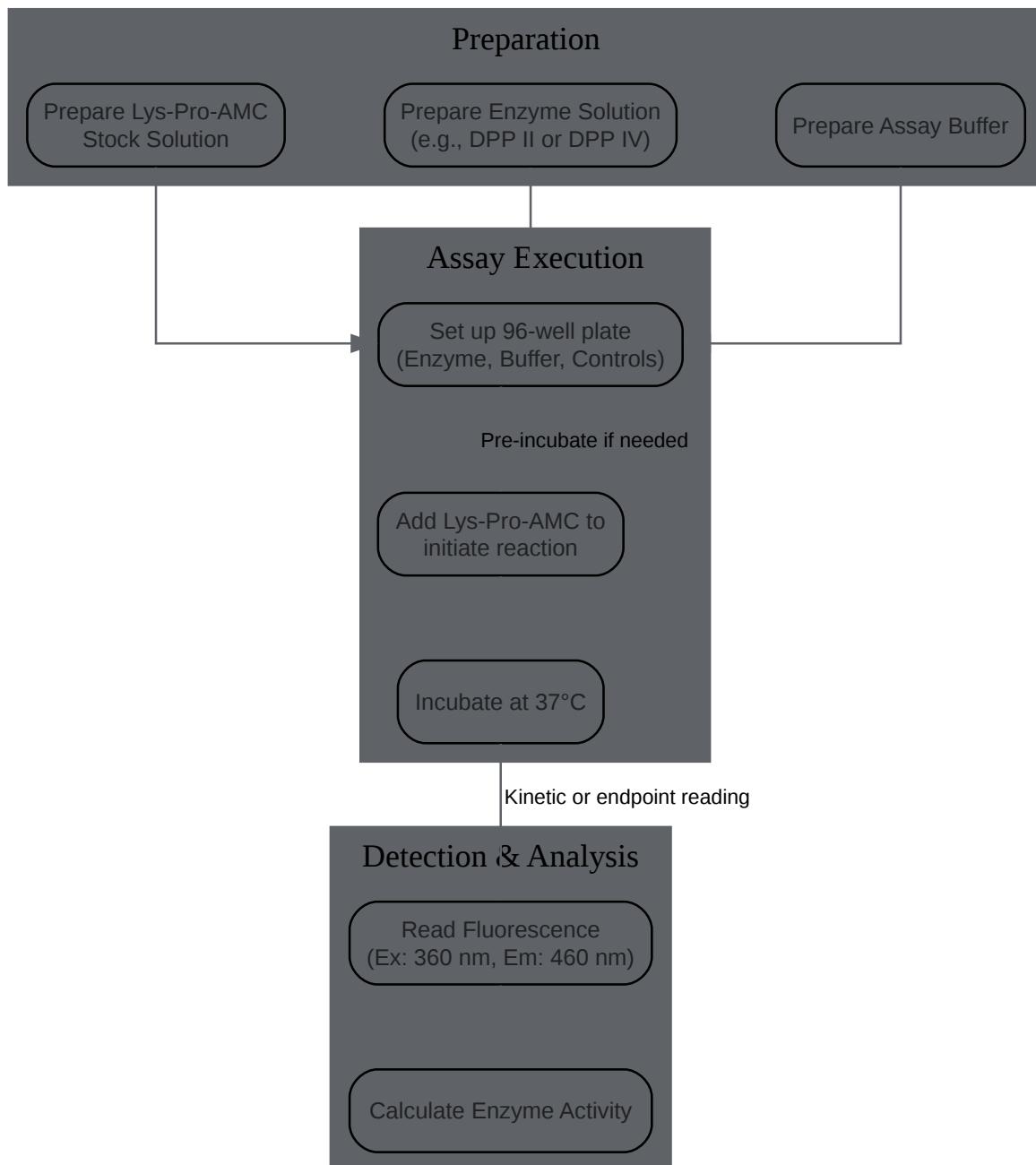
Note: The following data was obtained using the fluorogenic substrate Gly-Pro-AMC. This is a commonly used and comparable substrate for DPP IV.

Substrate	Enzyme Source	K_m (μM)
Gly-Pro-AMC	Bovine Serum	38.4
Lys-Pro-AMC	Bovine Serum	103
Gly-Pro-AMC	Recombinant Human DPP4	17.4

Experimental Protocols and Workflows

The following sections provide detailed methodologies for preparing and using **Lys-Pro-AMC diTFA** in enzymatic assays.

Preparation of Stock Solutions


Proper preparation of the substrate stock solution is critical for obtaining accurate and reproducible results.

Protocol 3.1.1: Preparation of a 10 mM **Lys-Pro-AMC diTFA** Stock Solution in DMSO

- Equilibration: Allow the vial of **Lys-Pro-AMC diTFA** powder to equilibrate to room temperature before opening to prevent condensation.
- Weighing: Accurately weigh a desired amount of the powder in a sterile microcentrifuge tube. For example, for 1 mg of powder (MW = 628.52), this will yield approximately 1.59 μL of a 1 M solution or 159 μL of a 10 mM solution.
- Dissolution: Add the appropriate volume of freshly opened, anhydrous DMSO to the powder. To prepare a 10 mM stock solution from 1 mg of powder, add 159 μL of DMSO.
- Solubilization: Vortex the solution thoroughly. If necessary, use a bath sonicator for short intervals to ensure complete dissolution.[\[1\]](#)
- Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one month or -80°C for up to six months, protected from light.[\[1\]](#)[\[2\]](#)

General Experimental Workflow for Enzyme Activity Assay

The following diagram illustrates a typical workflow for measuring enzyme activity using **Lys-Pro-AMC diTFA**.

[Click to download full resolution via product page](#)

Figure 1. General workflow for a fluorometric enzyme assay using Lys-Pro-AMC.

Detailed Protocol for DPP IV Activity Assay

This protocol is adapted from established methods for similar substrates like Gly-Pro-AMC and can be optimized for specific experimental conditions.[\[4\]](#)[\[5\]](#)

Materials:

- **Lys-Pro-AMC diTFA** stock solution (10 mM in DMSO)
- Recombinant human DPP IV
- DPP IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
- 96-well black, clear-bottom microplate
- Fluorescence microplate reader

Procedure:

- Standard Curve Preparation (Optional but Recommended):
 - Prepare a series of dilutions of free AMC in DPP IV Assay Buffer to create a standard curve (e.g., 0 to 100 pmol/well). This allows for the conversion of relative fluorescence units (RFU) to the amount of product formed.
- Assay Plate Setup:
 - Add 50 μ L of DPP IV Assay Buffer to each well.
 - Add a desired amount of the sample containing DPP IV activity (e.g., purified enzyme, cell lysate, or plasma). For a positive control, add a known amount of recombinant DPP IV. For a negative control (blank), add assay buffer instead of the enzyme solution.
 - The final volume in each well before adding the substrate should be 90 μ L.
- Reaction Initiation:

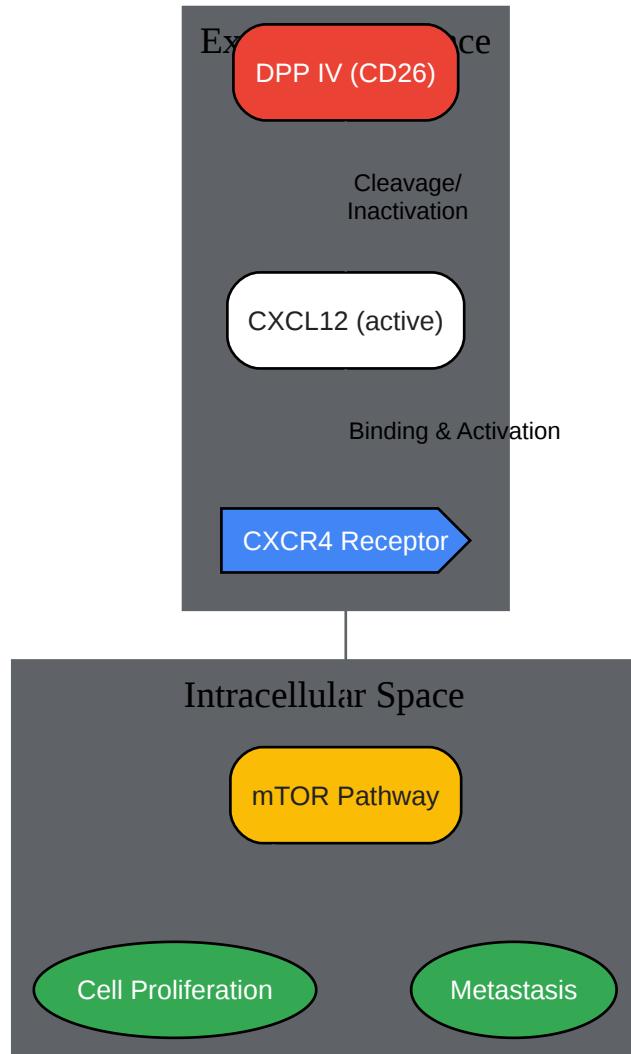
- Prepare a working solution of **Lys-Pro-AMC diTFA** by diluting the 10 mM stock solution in DPP IV Assay Buffer. A final concentration of 50-100 μ M in the assay is a good starting point.
- Add 10 μ L of the diluted Lys-Pro-AMC working solution to each well to initiate the enzymatic reaction. The final assay volume will be 100 μ L.

• Incubation and Measurement:

- Immediately start measuring the fluorescence in a microplate reader set to kinetic mode at 37°C. Record the fluorescence every 1-2 minutes for 15-30 minutes. Use an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
- Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 30 minutes), then stop the reaction (e.g., by adding a specific inhibitor or by changing the pH) and read the final fluorescence.

• Data Analysis:

- Calculate the rate of the reaction (V_0) from the linear portion of the kinetic curve (RFU/min).
- Subtract the rate of the blank control from the rates of the samples.
- If a standard curve was prepared, convert the RFU values to pmol of AMC to determine the specific activity of the enzyme.

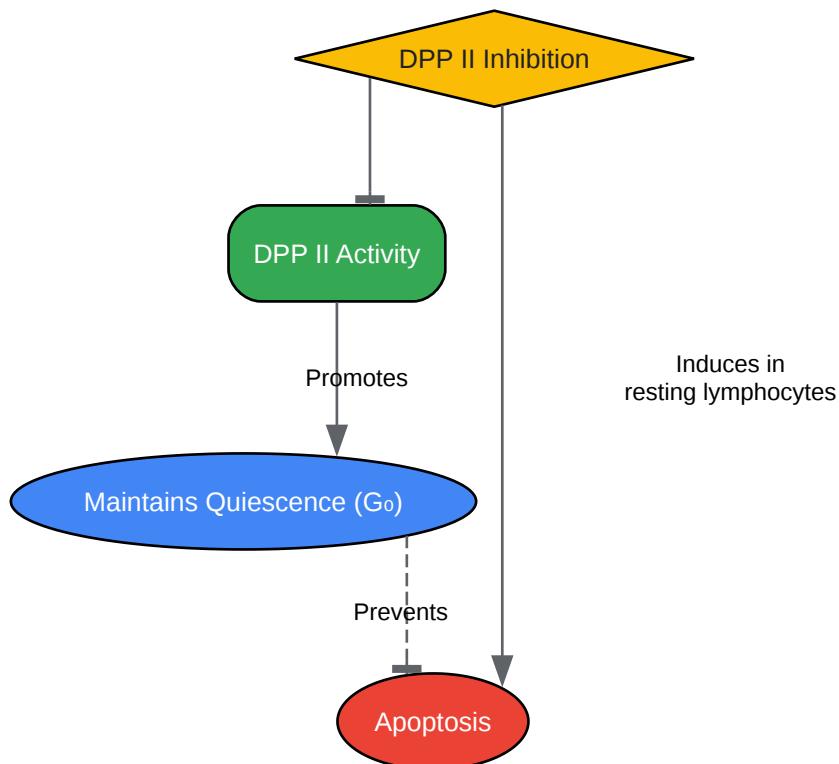

Signaling Pathways and Biological Context

The enzymes that cleave Lys-Pro-AMC, particularly DPP IV, are involved in various signaling pathways that regulate physiological and pathological processes.

DPP IV in Cancer Signaling

DPP IV can influence cancer progression through its enzymatic activity on chemokines like CXCL12. Inhibition of DPP IV can lead to an accumulation of CXCL12, which then activates the CXCR4 receptor and its downstream signaling cascade, including the mTOR pathway. This can

promote processes like epithelial-mesenchymal transition (EMT), cell proliferation, and metastasis in some cancers.[6][7]



[Click to download full resolution via product page](#)

Figure 2. Role of DPP IV in the CXCL12/CXCR4/mTOR signaling pathway.

DPP II in Lymphocyte Quiescence and Apoptosis

DPP II plays a role in maintaining the quiescent state (G_0) of lymphocytes. Inhibition of DPP II in resting lymphocytes can trigger apoptosis, suggesting that its enzymatic activity is crucial for preventing spontaneous cell cycle entry and promoting cell survival in a quiescent state.[8] This pathway is of interest in hematological malignancies like chronic lymphocytic leukemia (CLL).

[Click to download full resolution via product page](#)

Figure 3. Logical relationship of DPP II activity in lymphocyte quiescence and apoptosis.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling **Lys-Pro-AMC diTFA** powder and its solutions.

- Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses, and chemical-resistant gloves.
- Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of airborne particles.
- First Aid:
 - Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
 - Skin Contact: Wash the affected area thoroughly with soap and water.

- Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.
- Ingestion: Rinse mouth with water and seek medical attention.
- Disposal: Treat **Lys-Pro-AMC diTFA** and any contaminated materials as chemical waste. Dispose of it in accordance with your institution's and local regulations. Do not discard in regular trash or pour down the drain.

This guide provides a comprehensive overview for the effective use of **Lys-Pro-AMC diTFA** in research settings. By understanding its properties and following the detailed protocols, researchers can confidently employ this fluorogenic substrate to investigate the roles of dipeptidyl peptidases in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Optimization and validation of a fluorogenic dipeptidyl peptidase 4 enzymatic assay in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sinobiological.com [sinobiological.com]
- 3. glpbio.cn [glpbio.cn]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Dipeptidyl peptidase IV (DPP4) Inhibitor Screening Assay Kit | Abcam [abcam.com]
- 6. CD26/DPP-4: Type 2 Diabetes Drug Target with Potential Influence on Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dipeptidyl Peptidase 2 apoptosis assay determines the B-cell activation stage and predicts prognosis in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Lys-Pro-AMC diTFA Powder: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b10861759#basic-properties-and-handling-of-lys-pro-amc-ditfa-powder>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com